(2S)-2-氨基-3-(丙-2-基氧基)丙酸

描述

The compound "(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid" is not directly discussed in the provided papers. However, the papers do discuss various amino acid derivatives and their synthesis, crystal structures, and potential applications in pharmaceuticals and other industries. These amino acids and their derivatives are important for various biochemical processes and have significant roles in methylation, detoxication, and antioxidation .

Synthesis Analysis

The synthesis of amino acid derivatives is a common theme in the provided papers. For instance, the preparation of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) is described, with the enantiomerically pure glycine derivative being coupled with another compound to give intermediates that were hydrolyzed under mild conditions to give enantiopure products with high enantiomeric excess . Similarly, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid involved a highly diastereoselective cyanohydrin formation as a key step .

Molecular Structure Analysis

The molecular structure of amino acid derivatives is crucial for their function. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was determined to be monoclinic with specific cell dimensions and stabilized by hydrogen bonds . The indole ring in this structure is essentially planar, which is a common feature in such compounds.

Chemical Reactions Analysis

The papers do not provide detailed chemical reactions specific to "(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid". However, they do mention the importance of hydrogen bonding in stabilizing the crystal structures of amino acid derivatives . The synthesis processes described also involve reactions such as coupling and hydrolysis to produce the desired enantiomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are influenced by their molecular structures. For example, the crystal structures reported in the papers are characterized by X-ray diffraction analysis, which provides insights into the arrangement of atoms and the types of interactions that stabilize the structures . The synthesis methods described also suggest that the physical properties such as solubility and crystallinity can be controlled through the synthesis process .

科学研究应用

改进的制备和衍生化

- 合成效率:该化合物已经以高产率高效合成,这对于其在各个领域的实际应用具有重要意义 (Kitagawa 等人,2004 年)。

计算分析和药物设计

- 抗真菌肽研究:它已被用于计算肽学中,用于研究抗真菌三肽,从而深入了解其在药物设计中的潜在应用 (Flores-Holguín 等人,2019 年)。

合成中的中间体

- 在合成生物活性化合物中的作用:该化合物作为生物活性物质合成的中间体,表明其在药物研究中的重要性 (Orlinskii,1996 年)。

荧光和生物分析

- 荧光衍生化:它的衍生物表现出强荧光,使其可用于生物分析 (Frade 等人,2007 年)。

晶体结构分析

- 制药工业中的晶体学:该化合物的晶体结构已经过分析,为其在制药工业中的潜在应用做出了贡献 (Li 等人,2009 年)。

新型化合物的合成

- N-取代化合物的合成:该化合物已被用于开发 N-取代化合物的新的合成方法,展示了其在化学合成中的多功能性 (Trifunović 等人,2010 年)。

生物活性研究

- 抗菌和抗真菌活性:该化合物的衍生物已显示出显着的抗菌和抗真菌活性,表明其在开发新的治疗剂方面的潜力 (Radhakrishnan 等人,2020 年)。

氢键研究

- 氢键分析:该化合物的衍生物已被研究其氢键性质,这对于理解它们在各种应用中的行为非常重要 (Dobbin 等人,1993 年)。

氟代衍生物的合成

- 用于神经兴奋剂的氟代衍生物:该化合物已被用于合成氟代衍生物,特别是神经兴奋剂,突出了其在神经科学研究中的应用 (Pajouhesh 等人,2000 年)。

药物化合物的多态性

- 多态混合物研究:该化合物已成为多态混合物结晶行为研究的一部分,与药物制造有关 (Nakata 等人,2009 年)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

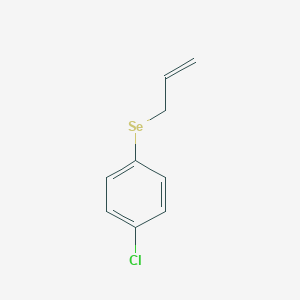

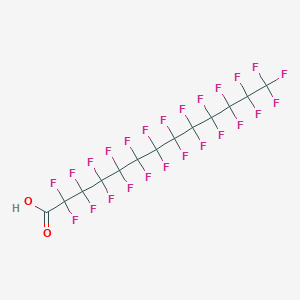

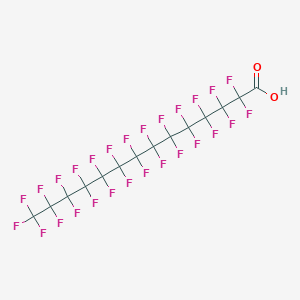

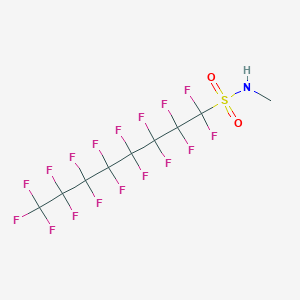

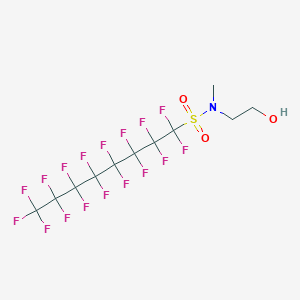

IUPAC Name |

(2S)-2-amino-3-propan-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPNRIDPFQODSJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)